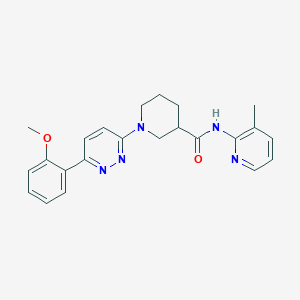

(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

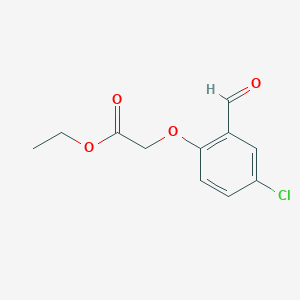

The compound (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . It also contains a dimethylamino group, which is a common functional group in organic chemistry, often involved in reactions due to its nucleophilic nature .

Synthesis Analysis

While the specific synthesis for this compound is not available, the synthesis of similar compounds often involves reactions like condensation and palladium-catalyzed cross-coupling .Molecular Structure Analysis

The molecular structure of a similar compound,(E)-3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one, has been studied . The thiophene rings in these types of compounds are typically planar, and the molecules may exhibit a certain degree of conformational flexibility . Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The thiophene ring is aromatic and relatively stable, but can participate in electrophilic aromatic substitution reactions . The dimethylamino group is nucleophilic and can participate in a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar dimethylamino group could enhance the compound’s solubility in polar solvents.Applications De Recherche Scientifique

Nonlinear Optical Properties

- The compound has been investigated for its potential in second-order nonlinear optical (NLO) applications. A study by Li et al. (2012) on thienyl-substituted pyridinium salts, which share structural similarities with the compound , revealed notable NLO properties. These pyridinium salts demonstrated noncentrosymmetric structures and second harmonic generation efficiencies, highlighting their relevance in NLO applications (Li et al., 2012).

Chemical Synthesis and Characterization

- Studies involving similar chemical structures have focused on the synthesis and characterization of various derivatives. For instance, Gopi et al. (2017) conducted research on the synthesis and antipsychotic activity of novel azodye/Schiff base/chalcone derivatives, which include compounds structurally related to (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone (Gopi, Sastry, & Dhanaraju, 2017).

Apoptosis Induction

- The compound's structural analogs have been found to induce apoptosis in cell-based assays. Jiang et al. (2008) discovered a series of (naphthalen-4-yl)(phenyl)methanones, including analogs with dimethylamino groups, that effectively induced apoptosis in various cell lines (Jiang et al., 2008).

Fluorescent Sensing Applications

- Compounds with similar structures have been used in the development of fluorescent probes. A study by Guo et al. (2014) on polythiophene-based conjugated polymers, incorporating dimethylamino groups, demonstrated their effectiveness as fluorescent probes for detecting metal ions in aqueous solutions (Guo et al., 2014).

Mécanisme D'action

Target of Action

Thiophene-based compounds have been known to exhibit a variety of biological effects . For instance, suprofen, a 2-substituted thiophene compound, is known as a nonsteroidal anti-inflammatory drug . Another example is articaine, a 2,3,4-trisubstituent thiophene, which is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Mode of Action

It can be inferred from the properties of similar thiophene-based compounds that they interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene-based compounds are known to influence a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound was prepared via condensation of the 3-acetylthiophene and dimethylforamide dimethylacetal (dmf–dma) , which might influence its bioavailability.

Result of Action

Thiophene-based compounds are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

The synthesis process of the compound, which involves heating at 80 °c , might suggest that the compound is stable under high-temperature conditions.

Orientations Futures

Propriétés

IUPAC Name |

[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OS2/c1-14(2)8-12-10-17-6-3-5-15(12)13(16)11-4-7-18-9-11/h4,7,9,12H,3,5-6,8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBGSEHATHWNKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CSCCCN1C(=O)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B2384204.png)

![2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxo-N-(oxolan-2-ylmethyl)-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2384206.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide](/img/structure/B2384209.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2384210.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2384213.png)

![[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanesulfonyl chloride](/img/structure/B2384222.png)

![[2-(3,4-Dimethoxyphenyl)ethyl][(5-chloro-2-methoxyphenyl)sulfonyl]amine](/img/structure/B2384223.png)